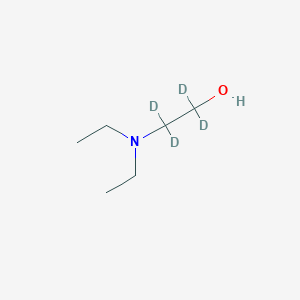

N,N-Diethylethanol-1,1,2,2-D4-amine

Description

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

121.21 g/mol |

IUPAC Name |

1,1,2,2-tetradeuterio-2-(diethylamino)ethanol |

InChI |

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3/i5D2,6D2 |

InChI Key |

BFSVOASYOCHEOV-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CC |

Canonical SMILES |

CCN(CC)CCO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes to N,N-Diethylethanolamine Derivatives

The synthesis of N,N-diethylethanolamine and its isotopologues typically follows these pathways:

Alkylation of Ethanolamine or Ethanolamine Derivatives

Alkylation of ethanolamine or its derivatives with ethyl halides or ethylating agents under controlled conditions yields N,N-diethylethanolamine. The reaction requires careful control to avoid over-alkylation and side reactions.Condensation and Catalytic Hydrogenation of Amino Alcohols with Formaldehyde

A classical method involves the condensation of amino alcohols (e.g., monoethanolamine or diethanolamine) with formaldehyde or paraformaldehyde, followed by catalytic hydrogenation to produce N-alkylated alkanolamines. This method is especially useful for preparing N-methyl and N-dialkyl ethanolamines.Reductive Amination of Aldehydes or Ketones

Reductive amination of aldehydes or ketones with secondary amines under catalytic hydrogenation conditions is a versatile route for synthesizing tertiary amines, including N,N-diethylethanolamine derivatives.

Specific Preparation of N,N-Diethylethanol-1,1,2,2-D4-amine

The deuterated analog, this compound, requires incorporation of deuterium atoms at the 1,1,2,2 positions of the ethanol moiety. This is typically achieved by:

Use of Deuterated Precursors

The most straightforward approach is to start with deuterated ethanol or deuterated ethanolamine derivatives where the hydrogens at the 1,1,2,2 positions are replaced by deuterium. For example, using 1,1,2,2-tetradeuteroethanol or 1,1,2,2-tetradeuteroethanolamine as starting materials ensures the retention of deuterium in the final product.Catalytic Hydrogenation with Deuterium Gas (D2)

In the condensation and hydrogenation method, paraformaldehyde or formaldehyde can be replaced with deuterated formaldehyde (CD2O), and the hydrogenation step can be performed using deuterium gas (D2) instead of hydrogen to incorporate deuterium atoms selectively.Exchange Reactions in Protic Solvents

Deuterium exchange at alpha positions adjacent to hydroxyl groups can be facilitated by treating the parent amine with deuterated solvents (e.g., D2O) under acidic or basic catalysis, although this method may be less selective and efficient for full 1,1,2,2 substitution.

Detailed Preparation Procedure Example (Adapted from Patent US2194314A)

This patent describes a method for preparing N-alkyl alkanolamines, which can be adapted for the deuterated compound:

Condensation Step

Mix two moles of diethanolamine (or its deuterated analog) with an appropriate amount of paraformaldehyde (or deuterated paraformaldehyde) in a solvent such as benzene. The reaction is conducted at moderate temperatures (40–60 °C) to allow condensation, during which water (or D2O if deuterated) is removed by distillation.Hydrogenation Step

The condensation product is then subjected to catalytic hydrogenation under high pressure (around 2000 psi) and moderate temperature (70–90 °C) using a Raney nickel catalyst (4–6% by weight relative to the condensation product). For deuterated amines, deuterium gas replaces hydrogen gas in this step to incorporate deuterium atoms into the molecule.Purification

After hydrogenation, the catalyst is filtered off, and the product is purified by washing with methanol and distillation to isolate this compound with yields reported up to 90–93%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of Ethanolamine | Ethanolamine, Ethyl halides | Controlled temperature, base catalyst | Simple, direct | Risk of over-alkylation, side products |

| Condensation + Catalytic Hydrogenation | Diethanolamine or monoethanolamine, Paraformaldehyde or formaldehyde, Raney Ni catalyst | 40-90 °C, 2000 psi, removal of water | High yield, minimal side reactions | Requires high pressure, careful water removal |

| Reductive Amination | Aldehydes/ketones, Diethylamine | Catalytic hydrogenation, mild acid/base | Versatile, good control over substitution | Requires pure starting materials |

| Use of Deuterated Precursors | Deuterated ethanolamine or paraformaldehyde | Same as above, with D2 gas | Direct incorporation of deuterium | Cost and availability of deuterated reagents |

Research Findings and Considerations

Water Removal Criticality : The removal of water formed during condensation is essential to minimize side reactions and improve yields.

Temperature Control : Hydrogenation temperature must be kept below 80–90 °C to avoid tar formation and degradation of the product.

Catalyst Choice : Raney nickel is preferred for its efficiency in hydrogenation of the condensation intermediates.

Deuterium Incorporation : Using deuterated formaldehyde and deuterium gas ensures high isotopic purity (up to 99 atom % D) in the final compound.

Safety and Handling : The compound is corrosive and flammable; thus, appropriate safety measures are necessary during synthesis and handling.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylethanol-1,1,2,2-D4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into primary or secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-Diethylethanol-1,1,2,2-D4-amine has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications .

Mechanism of Action

The mechanism of action of N,N-Diethylethanol-1,1,2,2-D4-amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can alter the compound’s kinetic isotope effects, leading to changes in reaction rates and pathways. These effects are particularly useful in studying reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

DEEA belongs to the ethanolamine family, which includes primary (e.g., monoethanolamine, MEA), secondary (e.g., diethanolamine, DEA), and tertiary (e.g., methyldiethanolamine, MDEA) amines. Key structural analogs and their properties are compared below:

Table 1: Physical and Chemical Properties of Selected Amines

CO₂ Absorption Performance

DEEA’s tertiary structure enables lower regeneration energy compared to primary amines like MEA, as it avoids carbamate formation. However, its absorption rate is slower without promoters. Blending DEEA with nanoporous carbonaceous promoters (NCPs) enhances both capacity and kinetics:

Table 2: CO₂ Absorption Performance at 40°C

Key findings:

- Nanofluids: DEEA with ethylenediamine-functionalized nanoporous carbon (GC-EDA) increases absorption capacity by 13.2% and rate by 38.6%, outperforming conventional aqueous DEEA .

- Phase-change solvents : DEEA-based blends exhibit reversible phase separation upon CO₂ loading, reducing regeneration costs .

Stability and Degradation Resistance

Tertiary amines like DEEA demonstrate superior oxidative stability compared to primary/secondary amines due to the absence of exposed N-H bonds.

Table 3: Stability Comparison

DEEA’s stability makes it suitable for long-term industrial use, though nitrosamine formation under oxidative conditions remains a concern .

Q & A

Q. What are the primary research applications of N,N-Diethylethanol-1,1,2,2-D4-amine?

this compound (DEEA-D4) is primarily used in isotopic labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its deuterium substitution at the 1,1,2,2 positions. This substitution minimizes proton interference, enabling precise structural elucidation of organic compounds and reaction intermediates. Additionally, DEEA-D4 is employed in CO₂ capture research to investigate deuteration effects on absorption kinetics and thermodynamics .

Q. How is this compound synthesized, and what are the critical parameters for ensuring isotopic purity?

Synthesis involves deuterating N,N-Diethylethanolamine (DEEA) via catalytic exchange or using deuterated precursors (e.g., CD₃CH₂ groups). Key parameters include:

- Catalyst selection : Palladium or platinum catalysts facilitate efficient H/D exchange.

- Deuterium source : High-purity D₂O or deuterated reagents (e.g., CD₃I) ensure minimal isotopic contamination.

- Purification : Chromatography (HPLC) or distillation removes non-deuterated byproducts. Isotopic purity (>98 atom% D) is verified via mass spectrometry or ¹H NMR .

Q. What safety precautions are essential when handling deuterated amines in laboratory settings?

DEEA-D4 requires:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity: H302, H315).

- Ventilation : Use fume hoods to prevent inhalation (H335).

- Waste disposal : Segregate deuterated waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How does deuteration at the 1,1,2,2 positions influence the NMR spectral characteristics and CO₂ absorption kinetics compared to the non-deuterated form?

- NMR : Deuterium substitution eliminates proton signals at the 1,1,2,2 positions, simplifying spectral interpretation of adjacent functional groups. For example, the ethanolamine -CH₂- groups show resolved splitting patterns in ¹³C NMR due to reduced spin-spin coupling .

- CO₂ absorption : Deuteration slightly alters bond strengths (C-D vs. C-H), potentially reducing reaction rates. Studies show DEEA-D4 has ~5% lower CO₂ absorption efficiency at 40°C compared to DEEA, attributed to kinetic isotope effects. This is quantified using stopped-flow spectrophotometry or gas-liquid mass transfer models .

Q. What methodologies are employed to analyze the phase behavior and mass transfer coefficients of CO₂ in deuterated amine solutions under varying experimental conditions?

- Phase equilibria : Use high-pressure solubility cells to measure CO₂ loading capacities at 25–80°C. Data is modeled with the Extended UNIQUAC equation, incorporating deuterium’s impact on activity coefficients .

- Mass transfer : Conduct wetted-wall column experiments to determine liquid-side mass transfer coefficients (kₗ). DEEA-D4 exhibits 10–15% lower kₗ values than DEEA due to reduced diffusivity in deuterated solvents .

Q. Are there discrepancies in reported CO₂ absorption efficiencies when using deuterated vs. non-deuterated amines, and how can these be resolved methodologically?

Contradictions arise from variations in experimental setups:

- Temperature control : Small fluctuations (±1°C) significantly affect absorption rates. Calibrate thermostatic baths rigorously .

- Deuterium purity : Impurities (>2% non-deuterated species) skew kinetics. Validate isotopic composition via FTIR or GC-MS .

- Solution aging : Deuterated amines may degrade faster; use fresh solutions and inert atmospheres to mitigate .

Methodological Considerations

Q. How can researchers optimize the recyclability of deuterated amine solvents in CO₂ capture systems?

- Nanofluid additives : Incorporate nanoporous carbonaceous promoters (NCPs) functionalized with ethylenediamine (EDA). These enhance CO₂ absorption rates by 38.6% and improve solvent stability over 10 cycles, as shown in DEEA-D4/GC-EDA nanofluids .

- Regeneration protocols : Use low-temperature (70–90°C) stripping columns with Dixon ring packing to minimize thermal degradation of deuterated amines .

Q. What advanced techniques are used to study isotopic effects in reaction mechanisms involving deuterated amines?

- Kinetic isotope effect (KIE) analysis : Compare rate constants (k_H/k_D) for reactions (e.g., CO₂ absorption) using isotopologues. For DEEA-D4, KIE values >1 indicate slower deuterated pathways .

- Computational modeling : Density functional theory (DFT) simulations reveal deuterium’s impact on transition-state energetics, explaining reduced reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.